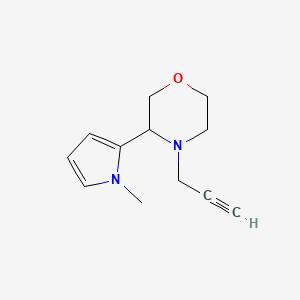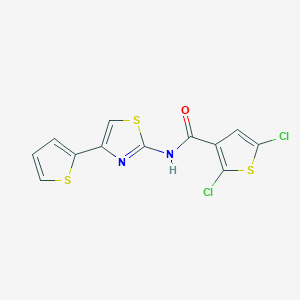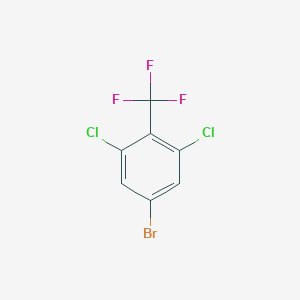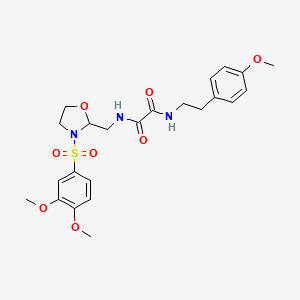
3-(1-甲基吡咯-2-基)-4-丙-2-炔基吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(1-Methylpyrrol-2-yl)-4-prop-2-ynylmorpholine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are commonly used in medicinal chemistry to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of “3-(1-Methylpyrrol-2-yl)-4-prop-2-ynylmorpholine” would likely be determined by X-ray diffraction analysis, as is common for many complex organic molecules . The pyrrolidine ring in the molecule is likely to contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving “3-(1-Methylpyrrol-2-yl)-4-prop-2-ynylmorpholine” would likely depend on the specific conditions and reagents used. Pyrrolidines are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Methylpyrrol-2-yl)-4-prop-2-ynylmorpholine” would be determined by its molecular structure. For example, similar compounds have a molecular weight around 148.16 and exist as a solid .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “AKOS030715126” (also known as “3-(1-Methylpyrrol-2-yl)-4-prop-2-ynylmorpholine”, “EN300-6589750”, or “Z1695711416”), focusing on six unique applications:
Anticancer Research
The compound has shown potential in anticancer research, particularly in the development of new coordination complexes. Studies have synthesized and characterized metal complexes containing derivatives of the compound, which exhibited significant anticancer activities against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines . These findings suggest that the compound could be a valuable scaffold for designing new anticancer agents.
Central Nervous System (CNS) Studies
Research has indicated that derivatives of the compound have effects on the central nervous system. Preliminary pharmacological studies on mice demonstrated that these derivatives could influence CNS activity, showing slight depressive effects . This application is crucial for understanding the compound’s potential in developing treatments for CNS disorders.
Antimicrobial Activity
The compound and its derivatives have been explored for their antimicrobial properties. Pyrrole derivatives, in particular, have shown promising antibacterial and antifungal activities . This makes the compound a candidate for developing new antimicrobial agents, which are essential in the fight against resistant bacterial strains.
Antiviral Research
The compound has also been investigated for its antiviral properties. Studies have shown that derivatives of the compound can exhibit antiviral activities, making it a potential candidate for developing antiviral drugs . This application is particularly relevant in the context of emerging viral infections and the need for new antiviral therapies.
Coordination Chemistry
In coordination chemistry, the compound has been used to synthesize new metal complexes. These complexes have been characterized and studied for their various properties, including magnetic and thermal stability . This application is significant for advancing the field of coordination chemistry and developing new materials with unique properties.
Molecular Docking and ADMET Analysis
The compound has been subjected to molecular docking studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to predict its pharmacokinetic and toxicological profiles . These studies are essential for understanding the compound’s behavior in biological systems and its potential as a drug candidate.
作用机制
属性
IUPAC Name |
3-(1-methylpyrrol-2-yl)-4-prop-2-ynylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-6-14-8-9-15-10-12(14)11-5-4-7-13(11)2/h1,4-5,7,12H,6,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWULPVKEYJITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2COCCN2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpyrrol-2-yl)-4-prop-2-ynylmorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2655236.png)
![2-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2655238.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2655241.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2655247.png)
![7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655248.png)


![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)

methanone](/img/structure/B2655257.png)
![2-[4-(Methylsulfanyl)phenoxy]propanoic acid](/img/structure/B2655258.png)